molecular formula C19H16 B14549483 8-Methyl-1-phenyl-1,2-dihydrocyclobuta[b]naphthalene CAS No. 61705-31-5

8-Methyl-1-phenyl-1,2-dihydrocyclobuta[b]naphthalene

Cat. No.: B14549483
CAS No.: 61705-31-5
M. Wt: 244.3 g/mol
InChI Key: XCAHAYCJWNCHJV-UHFFFAOYSA-N
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Description

8-Methyl-1-phenyl-1,2-dihydrocyclobuta[b]naphthalene is a compound that belongs to the class of fused cyclobutene structures. These structures are highly valued in organic chemistry due to their unique properties and biological activities. The compound’s intriguing structural motif has attracted considerable attention in recent years, making it a subject of extensive research.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1-phenyl-1,2-dihydrocyclobuta[b]naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

Scientific Research Applications

8-Methyl-1-phenyl-1,2-dihydrocyclobuta[b]naphthalene has several scientific research applications:

Mechanism of Action

The mechanism by which 8-Methyl-1-phenyl-1,2-dihydrocyclobuta[b]naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fused cyclobutene structure contributes to its high reactivity and ability to undergo diverse transformations, including ring-opening and ring-expansion reactions. These transformations enable the compound to interact with various biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-1-phenyl-1,2-dihydrocyclobuta[b]naphthalene stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

61705-31-5

Molecular Formula

C19H16

Molecular Weight

244.3 g/mol

IUPAC Name

3-methyl-2-phenyl-1,2-dihydrocyclobuta[b]naphthalene

InChI

InChI=1S/C19H16/c1-13-17-10-6-5-9-15(17)11-16-12-18(19(13)16)14-7-3-2-4-8-14/h2-11,18H,12H2,1H3

InChI Key

XCAHAYCJWNCHJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(CC2=CC3=CC=CC=C13)C4=CC=CC=C4

Origin of Product

United States

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